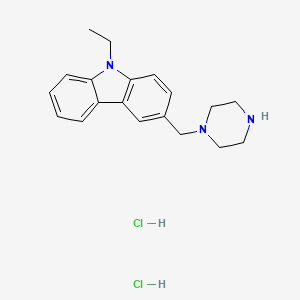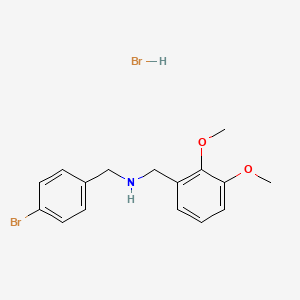
(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide
説明
“(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-67-1 . It has a molecular weight of 417.14 . The IUPAC name for this compound is (4-bromophenyl)-N-(2,3-dimethoxybenzyl)methanamine hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18BrNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .科学的研究の応用
Neuropharmacological Studies
Research on compounds structurally similar to “(4-Bromobenzyl)(2,3-dimethoxybenzyl)amine hydrobromide” has shown effects on the central nervous system, particularly in the context of dopamine and norepinephrine depletion, without blocking brain dopamine receptors. Such studies can provide a basis for understanding the neuropharmacological applications of similar compounds (Bannon et al., 1980).
Metabolic Pathways and Toxicology
Investigations into the metabolism of bromobenzene derivatives, which may share some structural characteristics with “this compound,” have identified various metabolites and their pathways. These studies are crucial for understanding the toxicological profile and safety of such compounds, providing insights into their potential therapeutic or scientific research applications (Zheng & Hanzlik, 1992).
Radiopharmaceutical Applications
Compounds with structural similarities to “this compound” have been labeled with fluorine-18 for use as radiopharmaceuticals in positron emission tomography (PET) studies. This application highlights the potential of such compounds in neuroimaging and the study of dopaminergic systems (Damhaut et al., 1992).
Pharmacological Research
The synthesis and evaluation of derivatives of phenethylamines, which might be structurally related to “this compound,” have contributed to understanding the pharmacological properties and potential therapeutic applications of such compounds, especially in the context of their effects on serotonin receptors (Nichols et al., 1991).
Neurotoxicity Studies
Research has also explored the neurotoxic effects of compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP-4), which may offer a comparative perspective on the neurotoxic potential and mechanisms of related compounds, including “this compound” (Jaim-Etcheverry & Zieher, 1980).
Safety and Hazards
特性
IUPAC Name |
1-(4-bromophenyl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2.BrH/c1-19-15-5-3-4-13(16(15)20-2)11-18-10-12-6-8-14(17)9-7-12;/h3-9,18H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFRINOYBYOPQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=C(C=C2)Br.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



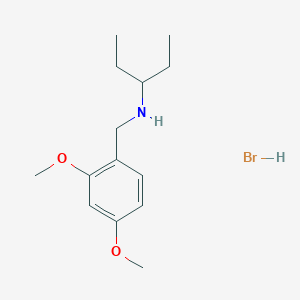
![[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3107282.png)
![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)
![trans-4-[(Dimethylamino)methyl]-3-piperidinol dihydrochloride](/img/structure/B3107294.png)



![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)
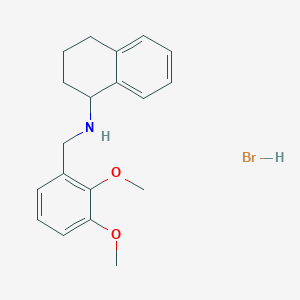
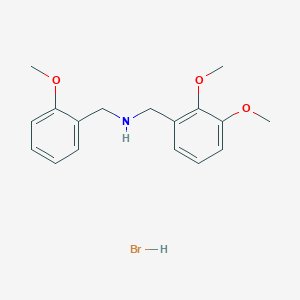
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)
amine hydrobromide](/img/structure/B3107374.png)

